Sulfurous acid, dibenzyl ester

Description

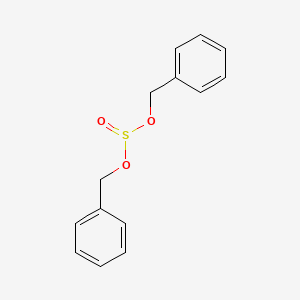

Sulfurous acid, dibenzyl ester (C₁₄H₁₄O₃S) is an organosulfur compound characterized by two benzyl groups attached to a sulfurous acid core. Its structure imparts unique physicochemical properties, such as aromatic stability and moderate polarity, distinguishing it from aliphatic sulfurous acid esters.

Properties

IUPAC Name |

dibenzyl sulfite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVIFIUGSRBJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189011 | |

| Record name | Sulfurous acid, dibenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35506-85-5 | |

| Record name | Bis(phenylmethyl) sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35506-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid, dibenzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035506855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfurous acid, dibenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFUROUS ACID, DIBENZYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6QE935XNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfurous acid, dibenzyl ester can be synthesized through the esterification of sulfurous acid with benzyl alcohol. One common method involves the reaction of sulfur dioxide with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process. This method ensures a consistent and high yield of the ester. The process involves the controlled addition of sulfur dioxide to benzyl alcohol in a reactor, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Sulfurous acid, dibenzyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form sulfonic acid derivatives under specific conditions.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Sulfurous acid and benzyl alcohol.

Oxidation: Sulfonic acid derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Sulfurous acid, dibenzyl ester has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: The ester is employed in the development of drug molecules and as a protecting group for functional groups in drug synthesis.

Materials Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of sulfurous acid, dibenzyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The ester group is susceptible to attack by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural and Molecular Differences

Sulfurous acid esters vary in alkyl/aryl substituents, influencing their molecular weight, solubility, and reactivity. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Sulfurous acid, dibenzyl ester | C₁₄H₁₄O₃S | 278.33 | Aromatic benzyl groups |

| Sulfurous acid, dipentyl ester | C₁₀H₂₂O₃S | 222.34 | Linear pentyl chains |

| Sulfurous acid, hexyl octyl ester | C₁₄H₃₀O₃S | 290.46 | Branched aliphatic chains |

| Sulfurous acid, 2-propyl tetradecyl ester | C₁₇H₃₆O₃S | 344.55 | Long-chain alkyl groups |

| Sulfurous acid, cyclohexylmethyl heptyl ester | C₁₄H₂₈O₃S | 276.44 | Cycloalkyl and alkyl combination |

Notes:

- Aromatic vs. Aliphatic : The benzyl groups in the dibenzyl ester confer higher thermal stability and lower water solubility compared to aliphatic esters like dipentyl or hexyl octyl esters .

- Molecular Weight : Longer alkyl chains (e.g., 2-propyl tetradecyl ester) increase molecular weight and hydrophobicity, affecting lipid solubility .

Key Findings :

Industrial and Research Relevance

- Dibenzyl Ester : High patent count (115) implies applications in catalysis, surfactants, or specialty chemicals. Its aromatic structure may enhance stability in high-temperature reactions .

- Aliphatic Esters : Used in biodiesel additives (e.g., 2-propyl tetradecyl ester in pork fat oil conversion) and plant extract analyses, emphasizing their role in energy and natural product studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.